6-Aminophenanthridine

PFAR inhibition ribosomal RNA binding antiprion activity

6-Aminophenanthridine (6AP) is the definitive pharmacological probe for ribosome-borne protein folding (PFAR) studies. Unlike guanabenz (α₂-AR agonist) or ethidium bromide (DNA intercalator), 6AP competitively binds domain V of 23S/25S/28S rRNA without inhibiting global translation. Validated at 250 µM in E. coli 70S/hCA refolding assays and Drosophila OPMD models, it serves as the essential reference standard for PFAR screening. Procure the parent scaffold for SAR-guided derivatization and photoaffinity probe development.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 832-68-8
Cat. No. B1664678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminophenanthridine
CAS832-68-8
Synonyms6-aminophenanthridine
6AP phenanthridine cpd
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N=C2N
InChIInChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15)
InChIKeyFVCXJXKLDUJOFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Aminophenanthridine (CAS 832-68-8): Core Scaffold for PFAR Inhibition and Antiprion Research – Procurement Overview


6-Aminophenanthridine (6AP; phenanthridin-6-amine; C₁₃H₁₀N₂; MW 194.23 g/mol) is a plant alkaloid-derived heterocyclic amine that functions as a selective inhibitor of the protein folding activity of the ribosome (PFAR) [1]. First identified through a yeast-based antiprion screening assay, 6AP binds to domain V of 23S/25S/28S rRNA and competitively occludes protein substrate binding without affecting global translation or peptidyl transferase activity [2]. This compound serves as the foundational pharmacological probe for studying ribosome-borne protein folding and its implications in prion propagation and protein aggregation disorders. For procurement decisions, 6AP represents the most extensively mechanistically characterized member of the 6-aminophenanthridine class, making it the standard reference compound for PFAR-targeted assay development.

Why Generic Substitution of 6-Aminophenanthridine with In-Class Phenanthridines or PFAR Inhibitors Fails


In-class compounds targeting the ribosomal protein folding activity cannot be interchanged with 6-aminophenanthridine due to divergent structure-activity relationships at the PFAR binding interface. The antiprion activity and PFAR inhibition potency of 6-aminophenanthridine derivatives are exquisitely sensitive to the nature and position of ring substituents: 8-substituted analogs (6AP8CF₃, 6AP8Cl) show enhanced potency, while replacement of the 6-amino group with a bulky 2-(butan-1-ol) chain (6APi) abolishes activity entirely [1]. Furthermore, structurally unrelated PFAR inhibitors such as guanabenz carry off-target α₂-adrenergic receptor agonism that complicates data interpretation in neuroscience and protein-folding assays [2]. The classical phenanthridinium DNA intercalators ethidium bromide and propidium iodide exert their effects primarily through nucleic acid intercalation rather than specific rRNA domain V competition, rendering them unsuitable proxies for PFAR-targeted studies [3]. These mechanistic and selectivity divergences mean that substitution without empirical validation risks experimental failure and procurement waste.

Quantitative Evidence Guide: 6-Aminophenanthridine (CAS 832-68-8) Differentiation Against Closest Analogs and Alternatives


PFAR Inhibition Potency Ranking: 6-Aminophenanthridine Defines the Baseline Activity Against 8-Substituted Derivatives

In a direct head-to-head comparison, 6AP and its three derivatives were tested for protein folding activity of the ribosome (PFAR) using human carbonic anhydrase (HCA) as the model substrate and E. coli 70S ribosome as the refolding modulator. In the absence of compound, 60% refolding was achieved. The inhibition of PFAR and the affinity for domain V of 23S rRNA followed the rank order 6AP8CF₃ > 6AP8Cl > 6AP, while 6APi (6-amino group replaced with a 2-(butan-1-ol) chain) was completely inactive [1]. At 250 µM, 6AP served as the positive control that fully inhibited PFAR in independent validation experiments [2]. This defines 6AP as the validated reference scaffold for PFAR assay development, with its 8-substituted derivatives offering enhanced potency at the cost of reduced historical validation.

PFAR inhibition ribosomal RNA binding antiprion activity structure-activity relationship

Mechanism of Action Specificity: Competitive rRNA Domain V Binding vs. Guanabenz and DNA Intercalators

UV cross-linking followed by primer extension analysis demonstrated that 6AP and protein substrates interact with a common set of nucleotides on domain V of 23S rRNA. Mutations at these interaction sites decreased PFAR and resulted in loss or change of the binding pattern for both the protein substrates and 6AP, confirming competitive occlusion as the mechanism [1]. Kinetic analysis showed that 6AP decreased the yield of refolded HCA protein but did not affect the rate of refolding, consistent with competition for the binding site rather than allosteric modulation. Guanabenz (GA) shares this competitive PFAR inhibition mechanism but is a structurally unrelated aminoguanidine derivative with inherent α₂-adrenergic receptor agonist activity (IC₅₀ for PFAR of GA: 12.5 ± 2.7 µM [2]), introducing confounding pharmacology. In contrast, classical phenanthridinium DNA intercalators such as ethidium bromide bind DNA/RNA primarily through intercalation between base pairs rather than specific domain V competition [3].

competitive inhibition rRNA domain V target engagement PFAR selectivity

In Vivo Disease Model Validation: 6-Aminophenanthridine vs. Guanabenz in Oculopharyngeal Muscular Dystrophy Drosophila

In a transgenic Drosophila model of oculopharyngeal muscular dystrophy (OPMD) expressing expanded polyalanine PABPN1, both 6-aminophenanthridine (6AP) and guanabenz acetate (GA) alleviated disease phenotypes including muscle degeneration and nuclear inclusion formation [1]. Critically, deletions of the ribosomal DNA locus reduced OPMD phenotypes and acted synergistically with sub-effective doses of 6AP, providing genetic validation that ribosomal RNA is the relevant in vivo target [1]. This in vivo target engagement evidence is unique to 6AP and GA among PFAR inhibitors and has not been demonstrated for 6AP derivatives or other phenanthridine analogs in the OPMD model.

oculopharyngeal muscular dystrophy Drosophila model protein aggregation in vivo efficacy

Physicochemical Specifications: Purity Benchmark and Solubility Profile vs. Common In-Class Compounds

Commercially available 6-aminophenanthridine is supplied at ≥98% purity by HPLC in powder form (white to brown), with a verified DMSO solubility of 20 mg/mL yielding a clear solution . The compound has a melting point of 194–195 °C and a predicted pKa of 6.88 ± 0.10 . For comparison, the more potent derivative 8-azido-6-aminophenanthridine (IC₅₀ ≈ 5 µM in mammalian antiprion assay) is a photosensitive azide requiring specialized handling and storage conditions that complicate routine laboratory use [1]. Ethidium bromide (≥95% purity typical from major vendors) is a known mutagen requiring dedicated waste disposal protocols, whereas 6AP is classified as Acute Toxicity Category 3 (oral) and Eye Irritant Category 2 .

purity specification HPLC assay DMSO solubility storage condition

Optimal Application Scenarios for 6-Aminophenanthridine (CAS 832-68-8) in Scientific Research and Industrial Procurement


PFAR Assay Development and Positive Control Standardization

6AP at 250 µM provides full inhibition of PFAR in the E. coli 70S ribosome/human carbonic anhydrase refolding assay and has been validated as the positive control in independent PFAR inhibition studies [1]. Its established rank-order activity (6AP8CF₃ > 6AP8Cl > 6AP) enables laboratories to benchmark new PFAR inhibitors against a well-characterized reference compound, while the inactive analog 6APi serves as an essential negative control for verifying rRNA-dependent mechanism [2]. Procurement of 6AP as the reference standard ensures inter-laboratory reproducibility across PFAR-targeted screening campaigns.

In Vivo Target Engagement Studies in Protein Aggregation Disease Models

The synergistic effect of sub-effective 6AP doses with ribosomal DNA locus deletions in the Drosophila OPMD model provides a validated genetic paradigm for confirming ribosomal RNA as the in vivo target of antiprion interventions [3]. This makes 6AP the compound of choice for laboratories establishing in vivo PFAR target engagement protocols, where guanabenz's α₂-adrenergic activity or the untested in vivo profile of 8-substituted derivatives would introduce confounding variables.

Chemical Biology Probe for rRNA Domain V Binding Site Mapping

6AP's interaction sites on domain V of 23S rRNA have been precisely mapped by UV cross-linking and primer extension, revealing overlapping binding with protein substrates at specific nucleotides [4]. This validated binding-site information makes 6AP the preferred affinity probe for studying the structural biology of PFAR and for designing photoaffinity or click-chemistry derivatives (e.g., 8-azido-6-aminophenanthridine) that retain the core scaffold's rRNA-binding properties.

Synthetic Chemistry Starting Material for 6-Aminophenanthridine Library Synthesis

Established one-step synthetic routes to 6-aminophenanthridines via Suzuki–Miyaura coupling of 2-aminophenylboronic esters with 2-chlorobenzonitriles, or via metal amide-promoted condensation of anilines with 2-chlorobenzonitriles in liquid ammonia, provide accessible entry points for derivatization [5][6]. Procurement of 6AP as the parent scaffold enables medicinal chemistry laboratories to generate focused libraries exploring substitutions at positions 1–4 and 8–10, guided by the known SAR that electron-withdrawing groups at position 8 enhance antiprion activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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